Methyl 2-amino-5-phenoxybenzoate
Overview
Description
“Methyl 2-amino-5-phenoxybenzoate” is a chemical compound with the molecular formula C14H13NO3 . It is used in various scientific research and development activities .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 243.26 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data .Scientific Research Applications
Fluorescent Sensing and Imaging
Methyl 2-amino-5-phenoxybenzoate derivatives have been explored for their potential in fluorescent sensing and imaging applications. A study by Ye et al. (2014) developed a fluorogenic chemosensor based on o-aminophenol, demonstrating its high selectivity and sensitivity towards aluminum ions (Al3+). The sensor showed potential in bio-imaging applications, particularly in detecting Al3+ in human cervical HeLa cancer cell lines using confocal fluorescence microscopy.
Safety and Hazards
While specific safety and hazard information for “Methyl 2-amino-5-phenoxybenzoate” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with various receptors and enzymes, which could potentially be the targets for this compound .
Mode of Action
It’s known that similar compounds can exhibit peroxisome proliferator-activated receptor γ agonist activity and have the capability of activating glucokinase and inhibiting protein glycation .
Biochemical Pathways
Based on the mode of action, it can be inferred that this compound may influence the pathways related to glucose metabolism and protein glycation .
Result of Action
Based on its potential mode of action, it can be inferred that this compound may influence cellular processes related to glucose metabolism and protein glycation .
properties
IUPAC Name |
methyl 2-amino-5-phenoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-14(16)12-9-11(7-8-13(12)15)18-10-5-3-2-4-6-10/h2-9H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBNCQDGQQYUKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1100393-44-9 | |
Record name | methyl 2-amino-5-phenoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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